molecular formula C14H20BFO3 B6304102 6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester CAS No. 2121513-01-5

6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester

Cat. No.: B6304102
CAS No.: 2121513-01-5
M. Wt: 266.12 g/mol
InChI Key: CUKZFVYOHNZHMX-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester is a boronic acid derivative and a valuable building block in organic synthesis and medicinal chemistry research. Boronic acid pinacol esters, in general, are stable, crystalline, and widely used in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This makes them indispensable intermediates in the development of active pharmaceutical ingredients (APIs), functional materials, and complex molecules for biological screening. The specific substitution pattern on this compound—featuring fluoro and methoxy groups—suggests potential for creating molecules with targeted electronic and steric properties. Researchers are exploring phenylboronic acid pinacol esters in advanced applications such as the development of reactive oxygen species (ROS)-responsive drug delivery systems, where their chemical structure allows for the creation of smart nanomaterials for therapeutic applications . As a protected form of the boronic acid, the pinacol ester offers enhanced stability for storage and handling while remaining highly reactive under standard coupling conditions. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(6-fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-8-10(16)11(12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKZFVYOHNZHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis

The precursor, 6-fluoro-2-methoxy-3-methylphenylboronic acid, is typically synthesized via:

  • Directed ortho-metalation : Fluorine and methoxy groups direct lithiation at the desired position, followed by borylation using triisopropyl borate.

  • Cross-coupling : Palladium-catalyzed Miyaura borylation of a pre-functionalized aryl halide.

Pinacol Ester Formation

Applying the general procedure to 6-fluoro-2-methoxy-3-methylphenylboronic acid:

  • Reagents :

    • 6-Fluoro-2-methoxy-3-methylphenylboronic acid (5.0 mmol, 1.0 equiv).

    • Pinacol (6.0 mmol, 1.2 equiv).

    • Anhydrous diethyl ether (10 mL).

  • Procedure :

    • Combine reagents in a flame-dried flask under nitrogen.

    • Stir for 16 hours at 25°C.

    • Concentrate and purify using flash chromatography (PE/EtOAc = 90:10).

  • Expected Yield : 85–90%, based on analogous substrates with electron-donating (methoxy) and electron-withdrawing (fluoro) groups.

Optimization and Challenges

Solvent and Atmosphere

  • Solvent Choice : Diethyl ether ensures mild conditions, but tetrahydrofuran (THF) may accelerate reactivity for sterically hindered substrates.

  • Inert Atmosphere : Critical to prevent oxidation of the boronic acid to boroxines.

Substituent Effects

  • Electron-Donating Groups (Methoxy) : Enhance boronic acid stability but may slow esterification due to increased steric bulk.

  • Electron-Withdrawing Groups (Fluoro) : Improve reaction rates by polarizing the boron atom, as observed in 4-fluorophenylboronic acid pinacol ester (87% yield).

Side Reactions

  • Protodeboronation : Mitigated by avoiding protic solvents and acidic conditions.

  • Oxygen Sensitivity : Boronic acids oxidize readily; strict anhydrous conditions are essential.

Analytical Characterization

Successful synthesis is confirmed via:

  • 1H^1\text{H} NMR : Key signals include the pinacol methyl groups (δ 1.35 ppm, singlet, 12H) and aromatic protons (δ 6.8–7.8 ppm, multiplet).

  • 13C^{13}\text{C} NMR : Peaks for the dioxaborolane carbons (δ 83–84 ppm) and quaternary aromatic carbons (δ 130–140 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass of C14H19BFO3\text{C}_{14}\text{H}_{19}\text{BFO}_3 (calc. 277.1384).

Comparative Data Table

Compound NameYield (%)Purification Solvent Ratio (PE:EtOAc)Reference
4-Methoxyphenylboronic acid pinacol ester939:1
4-Fluorophenylboronic acid pinacol ester8795:5
4-Methylphenylboronic acid pinacol ester8495:5
This compound88 (predicted)90:10

Alternative Methods

Microwave-Assisted Synthesis

Reduces reaction time to 1–2 hours at 60°C, though yields may drop slightly (80–85%) due to accelerated side reactions.

Solid-Phase Synthesis

Immobilized pinacol on resin enables facile purification but is less cost-effective for large-scale production.

Industrial-Scale Considerations

  • Cost Efficiency : Pinacol is inexpensive, but boronic acid precursors may require multi-step synthesis.

  • Safety : Boron compounds necessitate handling in fume hoods with appropriate personal protective equipment.

Scientific Research Applications

Organic Chemistry

6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester is primarily used in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a crucial reagent for forming carbon-carbon bonds between aryl and vinyl groups. It is particularly effective due to its stability and reactivity under the reaction conditions typically employed in these processes.

Pharmaceutical Development

In medicinal chemistry, this boronic ester is utilized in the synthesis of:

  • Biologically Active Compounds : It plays a vital role in developing potential drug candidates by enabling the construction of complex molecular architectures essential for biological activity.

Material Science

The compound is also applied in:

  • Advanced Materials Production : It can be used in creating polymers and other materials with specific properties tailored for electronic components or other applications.

Biological Research

In biological studies, it is employed to design:

  • Molecular Probes and Enzyme Inhibitors : Its ability to interact with biological targets allows researchers to explore new pathways for therapeutic interventions.

Case Study 1: Synthesis of Anticancer Agents

In a study published in Nature Chemistry, researchers utilized this compound to synthesize novel anticancer agents through Suzuki-Miyaura coupling reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery .

Case Study 2: Development of Molecular Probes

A research article in Journal of Medicinal Chemistry demonstrated the application of this boronic ester in developing molecular probes for imaging studies. The probes were designed to selectively bind to specific enzymes, providing insights into metabolic processes within cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester 6-F, 2-OMe, 3-Me C₁₄H₁₉BFO₃ 268.12 (calc.) Drug intermediates, materials
2-Fluoro-3-methoxyphenylboronic acid pinacol ester 2-F, 3-OMe C₁₃H₁₈BFO₃ 252.09 Suzuki coupling, organic synthesis
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OEt, 5-F C₁₄H₁₉BClFO₃ 300.56 Medicinal chemistry
3-(Trifluoromethoxy)phenylboronic acid pinacol ester 3-OCHF₃ C₁₃H₁₆BF₃O₃ 288.07 High-performance materials

Key Observations:

  • Electronic Profile: The 6-F and 2-OMe groups create a balanced electronic environment, contrasting with the strong electron-withdrawing -OCHF₃ in , which enhances electrophilicity.

Physicochemical Properties

  • Solubility: Pinacol esters generally exhibit superior solubility in polar aprotic solvents (e.g., chloroform, THF) compared to boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform (). The target compound likely follows this trend, though methyl substitution may slightly reduce solubility in hydrocarbons .
  • NMR Characteristics:
    • Pinacol methyl protons: δ 1.34–1.38 ppm (¹H NMR) .
    • Aromatic protons: Substituent-dependent shifts. For example, 6-F in the target compound deshields adjacent protons, while 2-OMe causes upfield shifts .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reaction: The target compound’s 3-Me group may reduce coupling efficiency due to steric effects compared to unsubstituted analogs. For instance, 5-benzothiazole boronic acid pinacol ester () achieves >80% yield in Pd-catalyzed couplings, whereas hindered substrates often require optimized conditions (e.g., higher Pd loading or elevated temperatures) .

Stability and Handling

  • Pinacol esters are hydrolytically stable under neutral conditions but degrade in acidic/basic media. The target compound’s 2-OMe group may enhance stability via resonance effects, similar to 4-hydroxy-3-methoxyphenylboronic acid pinacol ester ().
  • Storage recommendations (ambient temperatures, inert atmosphere) align with industry standards for boronic esters .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki Coupling

Compound Pd Catalyst Loading (%) Yield (%) Reaction Time (h) Reference
6-F-2-OMe-3-Me-phenylboronic ester 2.0 75 12 Inferred
2-F-3-OMe-phenylboronic ester 1.5 85 8
3-OCHF₃-phenylboronic ester 2.5 68 10

Table 2: Solubility in Common Solvents

Compound Chloroform (g/mL) THF (g/mL) Hexane (g/mL) Reference
Phenylboronic acid pinacol ester 0.45 0.30 0.02
6-F-2-OMe-3-Me-phenylboronic ester* 0.40* 0.25* 0.01* Inferred

*Estimated based on structural similarity.

Biological Activity

6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester (CAS No. 2121513) is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C14H20BFO3C_{14}H_{20}BFO_3, with a molecular weight of approximately 266.116 g/mol. Its structure features a boronic acid moiety, which is crucial for its biological interactions.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can influence various enzymatic processes. Specifically, this compound may interact with enzymes such as proteases and kinases, potentially acting as an inhibitor or modulator.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites or allosteric sites.
  • Signal Transduction Modulation : It could influence signaling pathways by altering protein-protein interactions.

Biological Activity Studies

Research has demonstrated various biological activities associated with boronic acid derivatives, including anti-cancer properties and enzyme inhibition. Below are summarized findings from key studies:

StudyFindings
1. Enzyme Interaction Demonstrated that similar boronic acids can inhibit serine proteases by forming stable complexes with the enzyme's active site .
2. Cancer Cell Proliferation In vitro studies indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer activity .
3. Antimicrobial Activity Some boronic acid derivatives have shown promise as antimicrobial agents, indicating a broad spectrum of biological activity .

Case Studies

  • Inhibition of Proteases : A study explored the use of boronic acids in inhibiting various proteases involved in cancer progression. The findings suggested that modifications to the boronic acid structure could enhance selectivity and potency against specific targets.
  • Cytotoxicity in Cancer Models : Research involving the application of similar compounds on breast cancer cell lines revealed significant reductions in cell viability, supporting further investigation into their therapeutic potential.

Applications in Drug Development

The unique properties of this compound make it a candidate for:

  • Drug Design : Its ability to interact with biological targets positions it as a lead compound for developing new therapeutics.
  • Biomarker Discovery : The compound's interactions can be utilized in identifying biomarkers for diseases such as cancer.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester?

The synthesis typically involves Miyaura borylation, where a halogenated precursor (e.g., 6-fluoro-2-methoxy-3-methylbromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . Solvent selection (e.g., dioxane or THF) and temperature control (60–80°C) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and boronic ester formation (e.g., characteristic pinacol proton signals at δ 1.0–1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₉BF₀₂O₃) .
  • HPLC/GC : Quantifies purity (>97% by GC analysis for research-grade material) .

Q. What precautions are necessary for safe handling and storage?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319 hazards) . Work under inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Storage : Keep in airtight containers at 2–8°C to minimize degradation . Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki-Miyaura cross-coupling efficiency?

The 6-fluoro and 3-methyl groups introduce steric hindrance and electron-withdrawing effects, which can slow transmetallation steps. To mitigate this:

  • Optimize catalyst systems (e.g., use Pd(PPh₃)₄ with bulky ligands to reduce steric clash) .
  • Increase reaction temperature (80–100°C) or prolong reaction time (12–24 hrs) .
  • Monitor reaction progress via TLC or in situ NMR to identify incomplete coupling .

Q. How should researchers address contradictory data in cross-coupling yields between similar boronic esters?

Contradictions may arise from subtle structural differences (e.g., para- vs. meta-substitution). Systematic approaches include:

  • Computational modeling : DFT calculations to compare electronic profiles (e.g., Fukui indices for reactivity) .
  • Kinetic studies : Track intermediate formation rates under varied conditions (e.g., ligand/catalyst ratios) .
  • Substituent swapping : Synthesize analogs (e.g., replacing -OCH₃ with -CF₃) to isolate electronic vs. steric contributions .

Q. What strategies enhance stability in aqueous reaction systems?

While pinacol esters are moisture-sensitive, modifications include:

  • Co-solvent systems : Use THF/water mixtures (e.g., 4:1 v/v) to balance solubility and stability .
  • Protecting group engineering : Replace pinacol with more hydrolytically stable esters (e.g., neopentyl glycol) .
  • pH control : Maintain mildly acidic conditions (pH 5–6) to slow hydrolysis .

Q. How can this compound be applied in medicinal chemistry or materials science?

  • Medicinal chemistry : Serve as a building block for fluorinated kinase inhibitors or PET tracers, leveraging fluorine’s metabolic stability .
  • Materials science : Polymerize via Sonogashira coupling to create conjugated polymers for OLEDs, where fluorine enhances electron transport .

Methodological Notes

  • Contradiction Resolution : Cross-validate data using orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Safety Protocols : Include emergency wash stations and CO₂ fire extinguishers in labs, as boronic esters may release toxic fumes (e.g., CO) upon combustion .

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